molecular formula C17H18BrNO4 B11646590 methyl (4Z)-4-(3-bromobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(3-bromobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11646590
M. Wt: 380.2 g/mol
InChI Key: NIMWQJATXLPZDJ-UVTDQMKNSA-N
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Description

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated pyrrole intermediate in the presence of a palladium catalyst.

    Addition of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions, where the methoxyethyl group is introduced to the pyrrole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the bromophenyl and pyrrole moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are common.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

methyl (4Z)-4-[(3-bromophenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C17H18BrNO4/c1-11-15(17(21)23-3)14(16(20)19(11)7-8-22-2)10-12-5-4-6-13(18)9-12/h4-6,9-10H,7-8H2,1-3H3/b14-10-

InChI Key

NIMWQJATXLPZDJ-UVTDQMKNSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CCOC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CCOC)C(=O)OC

Origin of Product

United States

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